Product packaging for Bicyclo[3.2.1]octan-2-amine(Cat. No.:)

Bicyclo[3.2.1]octan-2-amine

Cat. No.: B13164925
M. Wt: 125.21 g/mol
InChI Key: CQQJFQJSVKSJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.2.1]octan-2-amine (CAS 762197-03-5) is a synthetically valuable amine building block featuring a rigid, bridged bicyclic scaffold. This structure serves as a key intermediate in organic synthesis and medicinal chemistry research. The compound is recognized for its role in reaction mechanism studies; deamination experiments of its structural analogs provide evidence for the formation and interception of classical carbonium ions prior to their rearrangement into non-classical ions . The bicyclo[3.2.1]octane framework is a prominent scaffold in bioactive compounds, and this amine is a versatile precursor for constructing the privileged 2-azabicyclo[3.2.1]octane architecture . This nitrogen-containing heterocycle is of significant interest in drug discovery due to its structural similarity to bioactive alkaloids like nicotine and cocaine, and its presence in potent synthetic molecules such as triple re-uptake inhibitors (TRUI) and κ-opioid receptor (KOR) agonists . The rigid, three-dimensional structure imposed by the bicyclic framework provides valuable steric constraint for designing novel molecular probes and pharmacophores. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13164925 Bicyclo[3.2.1]octan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[3.2.1]octan-2-amine

InChI

InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2

InChI Key

CQQJFQJSVKSJTC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC2N

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octan 2 Amine and Its Derivatives

Strategic Retrosynthetic Analysis for the Bicyclo[3.2.1]octan-2-amine Core

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For the this compound core, this analysis reveals several strategic bond disconnections and highlights the challenges of controlling stereochemistry and regiochemistry.

The bicyclo[3.2.1]octane skeleton, characterized by a six-membered ring bridged by a one-carbon chain, can be disconnected in several ways. Common retrosynthetic strategies often involve intramolecular reactions that form one of the rings or the bridge. Key approaches include:

Intramolecular Aldol (B89426) or Michael Additions: A powerful strategy involves the cyclization of a suitably functionalized cyclohexanone or cyclopentanone precursor. For instance, a 1,4-diketone can undergo a base-promoted cyclization to yield the bicyclo[3.2.1] intermediate. nih.gov Similarly, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general route to bicyclo[3.2.1]octane derivatives. semanticscholar.org

[4+3] and [3+2] Cycloadditions: These cycloaddition reactions can rapidly construct the bicyclic core. For example, the reaction of an oxyallyl cation with a furan can be used to build the related 8-oxabicyclo[3.2.1]octane system. researchgate.net Organocatalytic [3+2] annulations have also been employed to construct chiral bicyclo[3.2.1]octanes. rsc.org

Radical Cyclizations: Free radical-mediated cyclizations offer another effective method. For example, Mn(OAc)₃-mediated cyclization of alkynyl ketones or β-keto esters can generate the bicyclo[3.2.1]octane skeleton. nih.gov

Rearrangement Reactions: Various rearrangement reactions can forge the bicyclic core, often from more readily accessible bicyclo[2.2.1] or bicyclo[2.2.2] systems. cdnsciencepub.com Rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can yield bridged bicyclo[m.n.1]ketones through rearrangement. semanticscholar.org

Bridgehead functionalization (at C1 and C5) is a significant challenge due to the steric hindrance and the potential for creating strained, anti-Bredt olefins. Strategies to overcome this include:

Radical-based C-H Functionalization: Direct oxidation of bridgehead C-H bonds using reagents like chromic acid can introduce functionality. acs.org

Rearrangement of Bridgehead Intermediates: The generation of a carbocation or radical at a bridgehead position can trigger skeletal rearrangements that allow for functionalization. chinesechemsoc.org

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of the amine group) is paramount. The amine at the C2 position can exist in either an endo or exo configuration, and its relationship to other substituents must be controlled.

Stereocontrol: The stereochemical outcome of cyclization reactions is often dictated by the transition state geometry. For instance, in domino Michael-aldol reactions, the choice of solvent, base, and temperature can control the relative configuration of the product. semanticscholar.org Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as those derived from quinine or proline, can facilitate domino reactions between precursors like 1,4-cyclohexanedione and nitroalkenes to afford bicyclo[3.2.1]octane derivatives with high enantioselectivity. nih.govsemanticscholar.org The stereochemistry of subsequent reductions, such as converting a ketone at the C2 position to an amine, is often influenced by steric hindrance, with reagents typically attacking from the less hindered face. nih.gov

Regiocontrol: The position of the amine group is typically established by the functionality of the acyclic or monocyclic precursor. For example, starting with a Bicyclo[3.2.1]octan-2-one precursor ensures that the nitrogen functionality is introduced at the C2 position. The challenge then becomes the stereoselective introduction of the amine.

Direct Synthesis Approaches to this compound

Direct synthesis involves building the amine functionality onto a pre-formed bicyclo[3.2.1]octane skeleton or incorporating the nitrogen atom during the ring-forming steps.

The formation of a carbon-nitrogen bond is a fundamental transformation in organic synthesis. uci.edu Within bicyclic systems, several methods can be employed:

Nucleophilic Substitution: If a suitable leaving group (e.g., mesylate, tosylate, or halide) is present at the C2 position of the bicyclo[3.2.1]octane ring, it can be displaced by a nitrogen nucleophile such as an azide (followed by reduction) or ammonia. Nucleophilic substitution on a related tropane intermediate with amines or imides has been shown to produce aza-bicyclo[3.2.1]octane derivatives. nih.gov

Ritter Reaction: This reaction involves the treatment of an alcohol or alkene with a nitrile in the presence of a strong acid. A tertiary alcohol on a bicyclic frame can form a carbocation, which is then trapped by the nitrile to form an amide, which can be hydrolyzed to the corresponding amine. nptel.ac.in

Intramolecular Cyclizations: Selenium-promoted cyclization of unsaturated substrates containing an internal amine or amide nucleophile can be used to form nitrogen-containing heterocyclic systems, including fused bicyclic structures. nih.gov Similarly, rhodium-catalyzed formal carbenoid insertion into an amide C-N bond is a novel method for constructing nitrogen-bridged bicyclic compounds. researchgate.net

A common and effective strategy for synthesizing this compound is through the functionalization of the corresponding ketone, Bicyclo[3.2.1]octan-2-one. This ketone is an accessible precursor, often synthesized via intramolecular cyclization or rearrangement reactions. nih.govnih.gov

Reductive amination is a cornerstone of amine synthesis and represents the most direct method for converting Bicyclo[3.2.1]octan-2-one into this compound. The process typically involves the reaction of the ketone with an amine source (like ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

The choice of reducing agent and reaction conditions is critical for achieving high yields and controlling stereoselectivity. The stereochemical outcome is often dependent on the steric environment of the iminium ion intermediate, with the hydride reagent generally approaching from the less sterically hindered face of the bicyclic system.

Amine SourceReducing AgentSolventConditionsStereochemical Outcome
Ammonia (NH₃)Sodium cyanoborohydride (NaBH₃CN)MethanolAcidic pH (e.g., NH₄OAc buffer)Mixture of endo and exo isomers, often favoring the thermodynamically more stable product.
Ammonium formate (HCOONH₄)Formic acid (Leuckart-Wallach reaction)Formic acidHigh temperatureTypically yields the formamide, which requires subsequent hydrolysis. Stereoselectivity can vary.
Hydroxylamine (NH₂OH) then reductionH₂ / Palladium or Nickel catalystEthanol / Acetic AcidHigh pressure / temperatureForms an oxime intermediate, which is then hydrogenated. Stereoselectivity is dependent on the catalyst and substrate binding.
Ammonia (NH₃)H₂ / Raney NickelEthanolHigh pressure / temperatureDirect catalytic reductive amination. Can provide good yields but may require harsh conditions.

This table represents common reductive amination conditions applied to ketones; specific data for Bicyclo[3.2.1]octan-2-one may vary based on substrate-specific reactivity and other substituents present on the ring system.

Sequential Michael-cyclization followed by reductive amination and lactamization has been used to deliver an azabicyclo[3.2.1]octan-3-one core, where the reductive amination step using NaBH(OAc)₃ resulted in an endo-configured product due to addition to the less hindered side of the iminium intermediate. rsc.org This highlights how the choice of reagents can steer the stereochemical outcome of the amination process.

Transformation of Bicyclo[3.2.1]octan-2-one Precursors to Amine Functionality

Oxime Reduction and Related Methods for this compound Synthesis

A direct and reliable method for the synthesis of this compound involves the reduction of the corresponding oxime, Bicyclo[3.2.1]octan-2-one oxime. This transformation is a cornerstone of amine synthesis, converting a ketone precursor into a primary amine via an oxime intermediate. The parent ketone, Bicyclo[3.2.1]octan-2-one, is a readily accessible cyclic ketone.

The reduction of the C=N double bond and the cleavage of the N-O bond in the oxime requires potent reducing agents. stackexchange.com Strong metal hydrides are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent, capable of reducing oximes to their corresponding primary amines in high yield. quora.commasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by subsequent reduction and workup to afford the primary amine. stackexchange.comquora.com

Catalytic hydrogenation offers an alternative, often milder, approach. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective for the hydrogenation of oximes to primary amines. mdpi.com This method is advantageous as it often proceeds under more moderate conditions and avoids the use of reactive metal hydrides. The choice of catalyst and reaction conditions, such as solvent and pressure, can be optimized to maximize the yield of this compound and minimize side reactions.

Table 1: Common Reagents for the Reduction of Bicyclo[3.2.1]octan-2-one Oxime
Reagent/CatalystMethodTypical Product
Lithium Aluminum Hydride (LiAlH₄)Metal Hydride ReductionPrimary Amine
Palladium on Carbon (Pd/C)Catalytic HydrogenationPrimary Amine
Raney Nickel (Raney Ni)Catalytic HydrogenationPrimary Amine

Divergent Synthesis of this compound Scaffolds from Acyclic and Cyclic Precursors

The construction of the core bicyclo[3.2.1]octane skeleton is a critical challenge in the synthesis of this compound and its derivatives. Divergent strategies, which allow for the creation of various functionalized scaffolds from common precursors, are highly valuable. These methods often employ elegant reaction cascades that build molecular complexity rapidly from simpler acyclic and cyclic starting materials.

Cascade and Domino Reactions for Bicyclo[3.2.1]octane Core Construction

Cascade and domino reactions represent a highly efficient strategy for the synthesis of complex molecular architectures like the bicyclo[3.2.1]octane core. These processes involve a series of sequential reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach minimizes the need for purification of intermediates, thereby saving time and resources. A variety of such reactions, including Michael-Aldol and Michael-Henry sequences, have been developed to construct this important bicyclic framework with high levels of stereocontrol.

The domino Michael-Henry reaction is a powerful tool for the asymmetric synthesis of highly functionalized bicyclo[3.2.1]octanes. This sequence typically involves the reaction of a cyclic dione, such as 1,4-cyclohexanedione, with a nitroalkene in the presence of an organocatalyst. The reaction proceeds through a conjugate addition (Michael reaction) followed by an intramolecular nitro-aldol (Henry reaction) cyclization. This process can create multiple stereogenic centers, including quaternary ones, in a single operation with high diastereoselectivity and enantioselectivity.

For example, the reaction between 1,4-cyclohexanedione and various nitroalkenes, catalyzed by chiral amines or thioureas, affords substituted bicyclo[3.2.1]octan-2-ones as single diastereoisomers with excellent enantioselectivities. This organocatalytic domino process provides a facile route to medicinally relevant bicyclo[3.2.1]octane derivatives.

Table 2: Examples of Michael-Henry Domino Reactions for Bicyclo[3.2.1]octane Synthesis
Reactant 1Reactant 2Catalyst TypeKey TransformationStereochemical Outcome
1,4-CyclohexanedioneNitroalkenesChiral OrganocatalystDomino Michael-HenryHigh diastereo- and enantioselectivity
1,2-CyclohexanedioneNitroolefinsChiral Ni(II) ComplexesAsymmetric Michael-HenryHigh yield and stereoselectivity

Tandem annulation reactions provide another efficient pathway to the bicyclo[3.2.1]octane skeleton. These methods involve the coupling of multiple components in a single operation to construct the bicyclic ring system. One notable example is a three-component coupling reaction involving alk-4-enyl iodides, carbon monoxide (CO), and alkenes, mediated by zinc. This process proceeds through a sequence of radical and anionic annulations to furnish bicyclo[3.2.1]octan-1-ol skeletons.

Additionally, tandem Michael-Aldol annulations have been developed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. The reaction between a five-membered ring dione and an enal, for instance, can yield the desired bicyclo[3.2.1]octane products, demonstrating the versatility of this annulation strategy.

A novel and efficient strategy for constructing highly functionalized bicyclo[3.2.1]octanes has been developed, inspired by the concept of convergent disproportionation. quora.comnih.govresearchgate.net Traditional disproportionation reactions are often limited by the formation of an unavoidable byproduct. quora.comnih.gov The convergent approach overcomes this limitation by designing a system where both the oxidized and reduced intermediates generated from a single precursor react further to form a more complex product. quora.com

In one such methodology, readily available allylic alcohols are subjected to an iodine-induced cyclization and oxidation. quora.comnih.gov This process generates key diene and enone intermediates in situ, which then participate in a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization. quora.com This powerful sequence allows for the creation of six new bonds and provides divergent access to a variety of complex bicyclo[3.2.1]octane frameworks from simple starting materials. quora.comnih.govresearchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a fundamental strategy for the formation of cyclic and bicyclic systems. In the context of the bicyclo[3.2.1]octane core, this approach involves the cyclization of a suitably functionalized acyclic or monocyclic precursor.

One powerful method is the intramolecular Diels-Alder reaction. An appropriately substituted triene can undergo thermal or Lewis acid-catalyzed cyclization to form the bicyclo[3.2.1]octane skeleton with a high degree of stereocontrol. Similarly, radical cyclizations provide a versatile route. For example, the samarium diiodide-mediated cyclization of methylenecyclopropyl ketones, which are prepared from β-ketoesters, offers a straightforward pathway to bicyclo[3.2.1]octane systems. Furthermore, intramolecular nucleophilic attack is a common strategy, where a nucleophile within a cyclopentane or piperidine derivative attacks an electrophilic site to close the second ring, thereby forming the bicyclic core.

Compound Reference Table

Table 3: List of Chemical Compounds
Compound Name
This compound
Bicyclo[3.2.1]octan-2-one
Bicyclo[3.2.1]octan-2-one oxime
Bicyclo[3.2.1]octan-1-ol
1,4-Cyclohexanedione
1,2-Cyclohexanedione
Lithium aluminum hydride
Palladium on carbon
Raney Nickel
Intramolecular Diels-Alder Reactions for Bicyclo[3.2.1]octane Scaffolds

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of the bicyclo[3.2.1]octane framework. This approach often involves the thermal cyclization of a suitably substituted diene and dienophile tethered within the same molecule. A notable example involves the use of a 5-vinyl-1,3-cyclohexadiene moiety, which upon heating, undergoes an IMDA reaction to form a tricyclic intermediate. Subsequent regioselective cleavage of a cyclopropane ring within this intermediate yields the desired bicyclo[3.2.1]octane system. nih.govmdpi.com

One specific application of this methodology is the conversion of the commercially available monoterpene, (R)-carvone, into highly functionalized, enantiopure bicyclo[3.2.1]octane systems. nih.govmdpi.com The process begins with the transformation of (R)-carvone into a tert-butyldimethylsilyl enol ether containing a 5-vinyl-1,3-cyclohexadiene unit. Heating this precursor in a sealed tube promotes the IMDA reaction, leading to the formation of a tricyclo[3.2.1.02,7]oct-3-ene system. nih.gov This tricyclic compound can then be converted to the bicyclo[3.2.1]octane scaffold through a cyclopropane ring-opening reaction, which can be achieved via acid-catalyzed nucleophilic addition or radical-mediated cleavage. nih.govmdpi.com

The efficiency of the IMDA reaction in forming the bicyclo[3.2.1]octane core is highlighted by its preference over other potential intramolecular cycloadditions, despite the strained transition state that is likely involved. nih.govmdpi.com

Table 1: Key Intermediates in the Intramolecular Diels-Alder Synthesis of Bicyclo[3.2.1]octane Scaffolds from (R)-Carvone

Starting MaterialKey IntermediateReactionResulting Scaffold
(R)-Carvone5-vinyl-1,3-cyclohexadiene derivativeIntramolecular Diels-AlderTricyclo[3.2.1.02,7]octane
Tricyclo[3.2.1.02,7]octan-3-oneCyclopropyl ketoneCyclopropane ring openingBicyclo[3.2.1]octane
Photocycloaddition Reactions in Bicyclo[3.2.1]octane Synthesis

Intramolecular meta-photocycloaddition reactions represent another advanced methodology for the synthesis of the bicyclo[3.2.1]octane core. This photochemical approach has been successfully applied in the synthesis of the bicyclo[3.2.1]octane core of enterocin. nih.gov The regioselectivity of this [3+2] cycloaddition is a critical aspect and has been found to be strongly influenced by the nature of substituents on the aromatic ring of the starting material. nih.gov

Specifically, the substituent at the ortho-position relative to the tether connecting the aromatic ring and the alkene plays a crucial role in directing the outcome of the reaction. Research has shown that electropositive groups (e.g., H, Me, TMS, TES) tend to favor the formation of the linear isomer, whereas electronegative substituents (e.g., OH, OAc, F) preferentially lead to the angular isomer. nih.gov This substituent-dependent regioselectivity allows for controlled access to different isomers of the bicyclo[3.2.1]octane system. For instance, silylated and fluorinated starting materials have been shown to yield single isomers in moderate yields. nih.gov

Table 2: Regioselectivity in Intramolecular meta-Photocycloaddition for Bicyclo[3.2.1]octane Synthesis

Substituent Group (X in -CH₂X)TypePreferred IsomerRegioisomeric Ratio
H, Me, TMS, TESElectropositiveLinear87/13 to >95/5
OH, OAc, FElectronegativeAngular75/25 to >95/5
Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis offers a versatile platform for the intramolecular cyclization reactions to form bicyclo[3.2.1]octane skeletons, particularly for nitrogen-containing analogues such as 2-azabicyclo[3.2.1]octanes. One such approach is the Tsuji-Trost reaction, which has been utilized to prepare the 2-azabicyclo[3.2.1]octane core. rsc.org

In a specific example, the palladium-catalyzed intramolecular cyclization of a hydrazine derivative was employed to construct a 2-azabicyclo[3.2.1]octan-3-one, which served as a key intermediate in the synthesis of homocarbocyclic nucleosides. rsc.org Another innovative method involves a palladium(II)-catalyzed intramolecular cyclization of an N-acyl-N-tosylhydrazine, which, after a series of transformations including epoxide formation and a samarium(II) iodide-promoted cascade, yields the azabicyclo[3.2.1]octane core. rsc.org

Furthermore, a palladium(II)-catalyzed oxidative domino process has been developed to synthesize 1-fluoro-2-azabicyclo[3.2.1]octanes from N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives. nih.gov This transformation proceeds through a sequence involving a 5-exo-trig amidopalladation, oxidation of Pd(II) to Pd(IV), a chemoselective dyotropic rearrangement, and a C-F bond-forming reductive elimination. nih.gov This method allows for the construction of three new chemical bonds in a single operation under mild conditions. nih.gov

More recently, an enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been achieved via an aminopalladation-triggered Heck-type reaction. This palladium(II)-catalyzed cascade reaction allows for the construction of complex polycyclic structures containing an all-carbon quaternary bridgehead stereocenter with excellent enantioselectivity.

Rearrangement Reactions Leading to the this compound Skeleton

Rearrangement reactions provide another important avenue for the synthesis of the bicyclo[3.2.1]octane skeleton, often through ring-enlargement or skeletal reorganization of more readily available bicyclic systems. rsc.org These transformations can be promoted by various reagents and conditions, leading to the desired bicyclic framework.

Acid-Promoted Rearrangements

Acid-promoted rearrangements are a key strategy for the synthesis of the bicyclo[3.2.1]octane system. One such approach involves the acid-induced protonation of a suitable precursor, which then undergoes a skeletal rearrangement to form the bicyclo[3.2.1]octane core. nih.gov For example, treatment of certain organic molecules with a strong acid like trifluoromethanesulfonic acid (TfOH) can trigger a rearrangement to yield the bicyclic system. nih.gov

Another notable example is the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate to the bicyclo[3.2.1]octane system. uniroma1.it This rearrangement is a crucial step in the synthesis of certain natural products. The stereoelectronic requirements of this rearrangement are critical, and the reaction proceeds through the protonation of the hydroxyl group, which then acts as a leaving group, followed by migration of an acyl group. uniroma1.it The stability of the resulting carbocation, which can be influenced by substituents such as a bridgehead methyl group, plays a role in the success of the rearrangement. uniroma1.it

Beckmann Rearrangements and Analogous Ring Expansions

The Beckmann rearrangement is a classic and effective method for the synthesis of the 2-azabicyclo[3.2.1]octane skeleton through ring expansion of a bicyclic ketone precursor. rsc.org This reaction typically involves the treatment of an oxime derived from a bicyclic ketone, such as norcamphor, with an acid or a sulfonyl chloride. rsc.org The rearrangement of norcamphor-derived oximes to 2-azabicyclo[3.2.1]octan-3-one was first reported in 1960, and since then, various research groups have investigated and optimized this transformation, achieving yields ranging from 35% to 90%. rsc.org

The regioselectivity of the Beckmann rearrangement is a key consideration, and studies have been conducted on substituted 2-hydroximinonorbornanone carboxylic acids. researchgate.netuniv.kiev.uasemanticscholar.org The presence of a neighboring carboxylic acid group has been shown to allow for the selective formation of new functionalized azabicyclic systems in good yields, demonstrating the influence of substituents on the outcome of the rearrangement. researchgate.netuniv.kiev.uasemanticscholar.org

Table 3: Examples of Beckmann Rearrangement in Bicyclo[3.2.1]octane Synthesis

Starting MaterialReagentsProductYield
Norcamphor derived oximesBenzenesulfonyl chloride or H₂SO₄/NH₄OH2-Azabicyclo[3.2.1]octan-3-one35-90%
Substituted 2-hydroximinonorbornanone carboxylic acidsNot specifiedFunctionalized 7-oxo-6-azabicyclo[3.2.2]nonanes and 10-oxo-9-azabicyclo[3.3.2]decanesGood
Norbornadiene Cascade Rearrangements

Norbornadiene cascade rearrangements represent a sophisticated strategy for accessing the bicyclo[3.2.1]octane framework. While detailed mechanistic studies specifically for the synthesis of this compound via this method are not extensively covered in the provided search results, it is cited as a valid approach for the synthesis of the 2-azabicyclo[3.2.1]octane scaffold. rsc.orgresearchgate.net These cascade reactions typically involve a series of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, initiated from a norbornadiene derivative.

A related approach involves a divergent [5+2] cascade reaction for the synthesis of bicyclo[3.2.1]octanes. rsc.org This method, which is dependent on the solvent used, involves an oxidative dearomatization-induced cascade that leads to diversely functionalized bicyclo[3.2.1]octane skeletons, including those found in natural products like ent-kaurene (B36324) and cedrene. rsc.org This highlights the potential of cascade reactions to rapidly build molecular complexity and access the bicyclo[3.2.1]octane core.

Asymmetric and Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the prevalence of the bicyclo[3.2.1]octane core in numerous biologically active natural products. nih.govnih.gov The rigid, three-dimensional structure of this scaffold makes it a valuable component in medicinal chemistry and drug design. Consequently, a variety of advanced synthetic methodologies have been developed to control the stereochemistry during the formation of this bicyclic system. These methods range from organocatalysis and biocatalysis to the use of chiral auxiliaries and ligands, enabling access to specific enantiomers of the target amine.

Organocatalytic Approaches for Enantiopure Bicyclo[3.2.1]octanes

Organocatalysis has become a powerful tool for the asymmetric synthesis of complex molecular architectures, including the bicyclo[3.2.1]octane framework. nih.govnih.gov These methods often employ small, chiral organic molecules as catalysts to induce enantioselectivity in key bond-forming reactions, frequently through domino or cascade sequences that build the bicyclic core with high stereocontrol in a single step. semanticscholar.orgacs.org

A prominent strategy involves the organocatalytic asymmetric domino Michael-Henry reaction. For instance, the reaction between 1,4-cyclohexanedione and various nitroalkenes, catalyzed by a chiral primary amine catalyst, affords substituted bicyclo[3.2.1]octan-2-ones. semanticscholar.orglboro.ac.uk This process constructs the bicyclic system with four contiguous stereogenic centers, often as a single diastereoisomer and with excellent enantioselectivities. semanticscholar.orglboro.ac.uk

Another effective approach is the domino Michael/Aldol reaction. An enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives bearing four stereogenic centers, including two quaternary carbons. semanticscholar.orgresearchgate.net This reaction tolerates a wide range of substituents on β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, yielding various bicyclo[3.2.1]octanes in good yields and with high stereoselectivity. researchgate.net Similarly, reactions between cyclic 1,3-ketoesters and β,γ-unsaturated-1,2-ketoesters in the presence of specific cinchona-derived catalysts can produce polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities. nih.govmdpi.com

The table below summarizes key findings from organocatalytic syntheses of bicyclo[3.2.1]octane derivatives.

Reaction TypeReactantsCatalystYield (%)Enantiomeric Excess (ee, %)Diastereoselectivity (dr)Ref
Domino Michael-Henry1,4-Cyclohexanedione, NitroalkenesChiral Primary Amine56-91>99Single diastereoisomer semanticscholar.org
Domino Michael/AldolCyclic 1,3-ketoesters, β,γ-unsaturated 1,2-ketoestersCinchona-derived53-98up to 951:1 to 5:1 researchgate.net
Michael-Michael-Aldol-Henry CascadeKetoesters, CrotonaldehydeAmino and Carbene Catalysts--- mdpi.com
[3+2] Annulation2-Hydroxy-3,5-dialkyl-p-quinones, α-alkylnitroethylenesQuinine-squaramideHigh>99>20:1 rsc.org

These organocatalytic methods provide a direct and efficient route to enantiomerically enriched bicyclo[3.2.1]octane ketones, which are versatile precursors to the target amine, this compound, through subsequent reductive amination or other functional group transformations.

Enzyme-Catalyzed Stereoselective Amination (e.g., Amine Transaminases)

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are particularly powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi-res.com This approach involves the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone substrate, creating a chiral amine with high enantiomeric purity.

The application of this methodology to the synthesis of this compound would involve the stereoselective amination of the corresponding prochiral ketone, bicyclo[3.2.1]octan-2-one. The stereocomplementary nature of many transaminases allows for the synthesis of both (R)- and (S)-enantiomers of the target amine by selecting the appropriate enzyme. mdpi-res.com

A potential synthetic sequence could involve a bienzymatic cascade. For example, a racemic secondary alcohol could first be oxidized to the corresponding ketone using a laccase/TEMPO catalytic system. Subsequently, the intermediate ketone is converted in situ into an optically enriched amine by a transaminase. rsc.org This one-pot, two-step sequential strategy has been successfully applied to a variety of (hetero)aromatic sec-alcohols, achieving high conversions and excellent enantioselectivities (90–99% ee). rsc.org Applying this sequence to a racemic bicyclo[3.2.1]octan-2-ol could provide a direct route to enantiopure this compound.

Hypothetical Enzymatic Amination of Bicyclo[3.2.1]octan-2-one:

Substrate: Bicyclo[3.2.1]octan-2-one

Enzyme: Amine Transaminase (ATA)

Amine Donor: Isopropylamine or L-Alanine

Product: (R)- or (S)-Bicyclo[3.2.1]octan-2-amine

The success of this reaction depends on the ability of the specific transaminase to accept the bicyclic ketone as a substrate. The rigid and sterically demanding nature of the bicyclo[3.2.1]octane framework may require screening a library of ATAs or protein engineering to identify an enzyme with suitable activity and selectivity.

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries and ligands in metal-catalyzed reactions provides another robust avenue for asymmetric synthesis. In these approaches, a chiral molecule temporarily attached to the substrate (auxiliary) or coordinated to a metal catalyst (ligand) directs the stereochemical outcome of a reaction.

Palladium-catalyzed asymmetric reactions have been particularly effective in constructing the bicyclo[3.2.1]octane skeleton. A notable example is the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This process utilizes a palladium catalyst with a chiral phosphine ligand, such as (S)-Difluorphos, to construct multifunctional chiral bicyclo[3.2.1]octanes. The reaction proceeds with high diastereo- and enantioselectivity, creating one all-carbon quaternary and two tertiary stereocenters. nih.gov Amines can be employed as versatile coupling reagents in this reaction, directly incorporating a protected amino group into the bicyclic product.

The table below details the results of a ligand-mediated synthesis.

ReactionCatalyst / LigandBaseSolventYield (%)Enantiomeric Excess (ee, %)Ref
Pd-catalyzed Heck/CarbonylationPd₂(dba)₃·CHCl₃ / (S)-DifluorphosK₂CO₃DCE/DCM8196 nih.gov

Chiral auxiliaries can also be employed. A general strategy involves reacting an enantiomerically pure compound with the starting material to induce diastereoselectivity in subsequent transformations. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Resolution Techniques for Enantiomeric this compound

When an enantioselective synthesis is not feasible or when a racemic mixture is produced, resolution techniques can be employed to separate the enantiomers.

One common indirect method is the formation of diastereomeric salts. The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction produces a mixture of diastereomeric salts, which possess different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Another approach involves converting the enantiomeric mixture into a diastereomeric mixture through covalent bonding with an appropriate optically active compound, often referred to as a chiral auxiliary. google.com For example, the racemic amine could be reacted with a chiral acyl chloride like Mosher's acid chloride. The resulting diastereomeric amides can be separated using standard chromatographic techniques, such as column chromatography. Subsequent hydrolysis of the separated diastereomers removes the chiral auxiliary, yielding the individual, pure enantiomers of this compound. google.com

Direct separation of enantiomers can also be achieved using chiral high-pressure liquid chromatography (HPLC). google.com In this method, the racemic amine is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Chiral Pool Derived Syntheses of Bicyclic Amino Acids

The chiral pool strategy utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials for asymmetric synthesis. mdpi.com This approach incorporates pre-existing stereocenters from the starting material into the final target molecule, avoiding the need for an asymmetric induction step.

Amino acids are particularly useful chiral pool starting materials due to their functional group diversity. mdpi.com For the synthesis of bicyclic amino acids like a derivative of this compound, a chiral amino acid such as L-glutamic acid or L-proline could serve as the starting point. researchgate.net The synthesis would involve a series of transformations to build the bicyclic framework onto the chiral scaffold provided by the initial amino acid. For example, L-glutamic acid has been used as a chiral starting material in a 13-step synthesis of the complex alkaloid lycopalhine A, which features a bicyclic system. researchgate.net

This strategy is highly effective for establishing pivotal stereocenters in optically active compounds. mdpi.com The synthesis of 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives, which are dipeptide isosteres, has been achieved by combining amino carbonyl derivatives and diol species, both derived from the chiral pool. frontiersin.org While not the carbocyclic target, this demonstrates the principle of using chiral pool precursors to construct bicyclic systems containing an amino functional group.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile platform for further chemical modification to generate a diverse range of derivatives. Functionalization can be directed at the amine group, the bicyclic core, or both, to modulate the compound's physicochemical and biological properties.

The primary amine group is a key handle for derivatization. It can readily undergo a variety of standard transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with diverse substituents.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively. This has been demonstrated in the synthesis of thiourea derivatives from 2-azabicyclo[3.2.1]octane amines. pwr.edu.pl

Functionalization of the carbon skeleton can be achieved either by starting with an already functionalized bicyclo[3.2.1]octane precursor or by modifying the core after its construction. Iodine-induced cyclization and oxidation of allylic alcohols can produce highly functionalized bicyclo[3.2.1]octanes. Palladium-catalyzed rearrangement reactions can transform vinyl-substituted benzofurans into functionalized bicyclo[3.2.1]octan-8-ones, which are versatile intermediates. nih.gov These methods introduce functional groups such as ketones, esters, and hydroxyl groups onto the bicyclic frame, which can then be further manipulated to create a library of complex derivatives.

Selective Modification at the Amine Functionality

The chemical reactivity of the primary amine at the C-2 position of the bicyclo[3.2.1]octane core allows for a variety of selective modifications, including N-alkylation and N-acylation. These transformations are fundamental in medicinal chemistry for tuning the pharmacological properties of lead compounds.

Studies on the closely related 2-azabicyclo[3.2.1]octane framework provide valuable insights into the potential for such modifications. In one synthetic route, a primary amine on this scaffold, obtained via the reduction of a corresponding azide, has been successfully subjected to further functionalization.

Table 1: Examples of N-Functionalization on a 2-Azabicyclo[3.2.1]octane Core

Starting Material Reagent(s) Reaction Type Product Type
Primary Amine Alkyl Halide Alkylation Secondary/Tertiary Amine

This analogous reactivity suggests that this compound can likely serve as a versatile building block for creating a library of derivatives through standard N-functionalization protocols. However, specific examples and optimized conditions directly pertaining to this compound are not extensively reported.

Introduction of Heteroatoms and Fluorine into the Bicyclo[3.2.1]octane Core

The incorporation of heteroatoms or fluorine atoms into the bicyclo[3.2.1]octane core can dramatically influence the molecule's physicochemical and biological properties. However, methods for the direct introduction of these elements into the this compound skeleton are not well-documented.

The synthesis of analogues where a carbon atom in the ring is replaced by a heteroatom (e.g., 2-azabicyclo[3.2.1]octane, 8-oxabicyclo[3.2.1]octane) is a common strategy. This approach involves building the heterocyclic scaffold from acyclic or monocyclic precursors, rather than inserting a heteroatom into the pre-formed carbocyclic system of this compound.

Similarly, while fluorination of bicyclic systems is an active area of research, specific examples of direct fluorination of this compound are lacking. Studies have shown the introduction of fluorine into related scaffolds, such as 8-thiabicyclo[3.2.1]octane derivatives, but these methods are not directly transferable. The development of selective fluorination techniques for the this compound core would be highly valuable for the generation of novel pharmaceutical candidates.

Structural and Conformational Analysis of Bicyclo 3.2.1 Octan 2 Amine

Conformational Dynamics of the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane skeleton is composed of a six-membered ring and a five-membered ring fused together, sharing three carbon atoms. This arrangement results in a rigid structure with limited conformational freedom compared to monocyclic systems.

The conformational landscape of the bicyclo[3.2.1]octane system is primarily dictated by the conformations of its constituent rings. The six-membered ring typically adopts a distorted chair conformation. rsc.org However, computational studies on related 3-azabicyclo[3.2.1]octane systems have shown that both chair-like and boat-like conformations are possible for the six-membered ring. montclair.edu For the unsubstituted bicyclo[3.2.1]octane, the chair conformation is generally more stable. montclair.edu

The bridged nature of the bicyclo[3.2.1]octane system significantly restricts its conformational flexibility. uni-regensburg.deacs.org This rigidity is a key feature that makes these scaffolds valuable in medicinal chemistry, as it allows for the precise positioning of functional groups in three-dimensional space. montclair.eduwhiterose.ac.uk The introduction of an amine group, as in bicyclo[3.2.1]octan-2-amine, further influences the conformational preferences and can lead to specific interactions with biological targets. The conformational restriction of these bicyclic amines provides a set of predictable functionalization vectors, which is advantageous in drug design. whiterose.ac.uk The rigidity of the bicyclic backbone is considered an important attribute for the biological activity of its derivatives. rsc.org

The interconversion between different conformations of the bicyclo[3.2.1]octane framework, such as the chair-like and boat-like forms of the six-membered ring, involves surmounting an energy barrier. montclair.edu For some related azabicyclic systems, this barrier is relatively low, suggesting that interconversion can occur. montclair.edu Tautomeric forms, which are structural isomers that can interconvert through a low energy barrier, are also a consideration in such systems. google.comgoogle.com The dynamics of these conformational changes can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Aspects of this compound

The stereochemistry of this compound is complex due to the presence of multiple chiral centers and the fixed geometry of the bicyclic system.

The distinction between exo and endo isomers is crucial as it can dramatically affect the biological activity of the molecule. For instance, in a study of related azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed potent inhibitory activity, whereas the corresponding exo-diastereoisomer was inactive. acs.org The synthesis of these isomers can be challenging, often requiring stereoselective methods to obtain the desired product. rsc.org The product distribution in certain reactions can be highly dependent on the stereochemistry of the starting material. rsc.org

This compound is a chiral molecule, and its enantiomeric purity is a critical consideration in research, particularly for applications in medicinal chemistry. The synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives is an active area of research. mdpi.comnih.gov Asymmetric synthesis strategies are often employed to control the stereochemistry and obtain the desired enantiomer. nih.gov

Several methods have been developed for the enantioselective synthesis of the bicyclo[3.2.1]octane framework. These include palladium-catalyzed asymmetric tandem Heck/carbonylation reactions and organocatalyzed approaches. mdpi.comnih.gov The ability to produce these compounds with high enantiomeric excess is crucial for evaluating their biological activity and for developing them as potential therapeutic agents.

Diastereoselectivity in Synthetic Transformations

The stereoselective synthesis of functionalized bicyclo[3.2.1]octanes is a key area of research, with a focus on controlling diastereoselectivity. researchgate.net Various synthetic strategies have been developed to achieve high levels of diastereocontrol.

One notable approach involves a catalyst-free cascade Michael/Henry reaction using a functionalized vinylogous nucleophile. This method yields structurally diverse bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Another strategy is the organocatalytic domino Michael-aldol reaction. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides or 1,2-ketoesters, catalyzed by quinine-derived organocatalysts, can produce polysubstituted chiral bicyclo[3.2.1]octanes with good to excellent diastereoselectivities. mdpi.comresearchgate.net In some cases, diastereoselectivity of >20:1 has been achieved. mdpi.com

The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric outcome. For example, in the organocatalytic domino Michael-aldol reaction, different quinine-derived catalysts can lead to varying levels of diastereoselectivity. mdpi.com Similarly, a semi-pinacol rearrangement of 2,3-epoxy silyl (B83357) ethers provides a diastereoselective route to bicyclo[3.2.1]octan-2-ones and -3-ones, where the key 1,2-migration is stereospecific. researchgate.net

Furthermore, tandem Diels-Alder reaction/ring expansion of cyclopentadiene (B3395910) with unsaturated aldehydes is a highly stereoselective process for synthesizing bicyclo[3.2.1]octenones, which can serve as precursors to this compound derivatives. researchgate.net This method allows for the construction of three contiguous stereocenters with high diastereoselectivity. researchgate.net

The following table summarizes some examples of diastereoselective synthetic transformations leading to bicyclo[3.2.1]octane derivatives.

Reaction TypeReactantsCatalyst/ConditionsDiastereoselectivity (dr)Yield (%)Ref
Cascade Michael/HenryFunctionalized vinylogous nucleophileCatalyst-free≥10:140-96 researchgate.net
Domino Michael-AldolCyclic 1,3-ketoesters and β,γ-unsaturated amidesQuinine-derived catalyst>20/175 mdpi.com
Domino Michael-AldolCyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersOrganocatalystGoodExcellent mdpi.com
Semi-pinacol Rearrangement2,3-Epoxy silyl ethersNot specifiedStereospecificNot specified researchgate.net

Theoretical and Computational Studies of this compound

Theoretical and computational methods are invaluable tools for understanding the structure, stability, and reactivity of this compound and its analogues. These studies provide insights that complement experimental findings and guide the design of new synthetic strategies and molecules with desired properties.

Density Functional Theory (DFT) Calculations for Conformational Stability and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. rroij.comrroij.com For bicyclo[3.2.1]octane derivatives, DFT calculations have been employed to determine conformational stability and elucidate reaction mechanisms. nih.govacs.org

Studies on related 3-azabicyclo[3.2.1]octane diamine scaffolds have shown that the chair-like conformation is more stable than the boat-like conformation. montclair.edu DFT calculations at the B3-LYP/def2-TZVP level of theory can quantify the relative energies of these conformations. montclair.edu Such calculations are crucial for understanding the conformational preferences that influence the reactivity and biological activity of these molecules.

DFT has also been instrumental in understanding the mechanisms of reactions that form the bicyclo[3.2.1]octane skeleton. For example, in the organocatalytic domino Michael-Henry reaction, DFT calculations of the transition states have been used to explain the high enantio- and diastereoselectivities observed experimentally. nih.govacs.org These calculations can reveal the intricate details of catalyst-substrate interactions and the energetics of different reaction pathways. researchgate.net Similarly, DFT studies have been used to explain the selectivity in visible-light-induced reactions that construct the bicyclo[3.2.1]octane core. researchgate.netsciengine.com

The table below presents a summary of DFT calculations applied to bicyclo[3.2.1]octane systems.

Study FocusComputational MethodKey FindingsRef
Conformational StabilityDFT (B3-LYP/def2-TZVP)Chair-like conformations are more stable for [3.2.1] templates. montclair.edu
Reaction Mechanism (Domino Michael-Henry)DFTElucidated the origin of stereoselectivities by analyzing transition states. nih.govacs.org
Reaction Mechanism (Photocatalytic Cyclization)DFTExplained reaction selectivity. researchgate.net
Electronic Structure and StabilityDFT (B3LYP/6-31G*)Investigated the relative stabilities of bridgehead isomers. rroij.comrroij.com

Molecular Dynamics Simulations for this compound Analogues

While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, MD simulations are a widely used technique to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. For analogues such as 2,6-diazabicyclo[3.2.1]octan-7-one, MD simulations can predict how substituents affect lattice energies and polymorphism. This information is valuable for understanding the solid-state properties of these compounds.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, including DFT, provide deep insights into the electronic structure and reactivity of bicyclo[3.2.1]octane derivatives. researchgate.net These methods can be used to calculate properties such as electron density, which is fundamental to understanding the reactivity of these molecules. rroij.comrroij.com

For instance, a study on the bridgehead isomers of C8H13+, including the bicyclo[3.2.1]octane cation, used DFT to analyze their geometrical and thermochemical properties. rroij.comrroij.com Such analyses help in understanding the stability and reactivity of carbocation intermediates that may be formed during reactions involving the bicyclo[3.2.1]octane skeleton. researchgate.netacs.org The distribution of electron density and the energies of molecular orbitals can pinpoint the most likely sites for nucleophilic or electrophilic attack, thus predicting the regioselectivity of reactions.

In Silico Investigations for Ligand Design and Scaffold Exploration

The bicyclo[3.2.1]octane scaffold is of significant interest in medicinal chemistry for the design of new therapeutic agents. researchgate.netdp.tech In silico methods, such as molecular docking and virtual screening, are extensively used to explore the potential of this scaffold in ligand design. nih.govresearchgate.net

For example, derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octane have been investigated as peptidomimetics. researchgate.net Virtual libraries of these compounds have been generated and screened in silico against biological targets like matrix metalloproteinase-12 (MMP-12). researchgate.net These computational studies help in identifying promising candidates for synthesis and experimental testing. researchgate.net

Molecular docking studies on dioxabicyclo[3.2.1]octane-based SGLT2 inhibitors have been performed to predict their binding affinity to the target protein. nih.gov Such in silico investigations are crucial in the early stages of drug discovery to prioritize compounds with the highest potential for biological activity. nih.gov Furthermore, computational analysis of the conformational properties of bicyclic diamine scaffolds, including those based on the 3-azabicyclo[3.2.1]octane core, is valuable for designing ligands that can mimic the low-energy conformations of flexible molecules like 1,3-diaminopropane. montclair.edu

The following table highlights some applications of in silico methods for the exploration of the bicyclo[3.2.1]octane scaffold.

ApplicationIn Silico MethodTarget/PurposeKey FindingsRef
Ligand DesignVirtual Screening, Molecular DockingMMP-12 inhibitorsIdentified promising scaffolds for synthesis. researchgate.netresearchgate.net
Ligand DesignMolecular DockingSGLT2 inhibitorsPredicted high binding affinity for designed molecules. nih.gov
Scaffold ExplorationConformational Analysis (DFT)Mimicking flexible diaminesBicyclic scaffolds can overlap with low-energy conformations of 1,3-diaminopropane. montclair.edu

Reactivity and Mechanistic Studies of Bicyclo 3.2.1 Octan 2 Amine

Deamination Reactions and Carbocation Chemistry of Bicyclo[3.2.1]octan-2-ylamine

The deamination of bicyclo[3.2.1]octan-2-ylamine, typically initiated by treatment with nitrous acid, provides a classic platform for studying the behavior of carbocations in constrained systems. These reactions are known to proceed through diazonium ion intermediates, which readily lose nitrogen gas to generate highly reactive carbocations. The subsequent fate of these carbocations is dictated by the inherent strain and conformational biases of the bicyclic system.

The deamination of both exo- and endo-bicyclo[3.2.1]octan-2-ylamine leads to the formation of carbocationic intermediates. It is proposed that classical carbonium ions are the initial products resulting from the fragmentation of diazo-intermediates. rsc.org These classical ions can then be intercepted by nucleophiles, undergo rearrangements, or evolve into more stable non-classical carbonium ions. rsc.org

The deamination of exo-bicyclo[3.2.1]octan-2-ylamine, along with bicyclo[2.2.2]octan-2-ylamine, has been shown to produce similar product distributions to those obtained from the solvolysis of the corresponding toluene-p-sulphonates. rsc.org This suggests the involvement of a common carbocationic intermediate. However, the deamination reactions characteristically yield a slight excess of the structurally unrearranged product compared to the solvolysis reactions. researchgate.net

In the case of endo-bicyclo[3.2.1]octan-2-ylamine, deamination gives rise to an isomeric symmetrical non-classical carbonium ion. researchgate.net This is the same intermediate implicated in the solvolysis of endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate. rsc.org Once formed, both symmetrical and unsymmetrical non-classical carbonium ions yield product ratios that are largely independent of their origin. researchgate.net There is evidence to suggest that the symmetrical non-classical ion can undergo some degree of isomerization to the more stable unsymmetrical species. researchgate.net

The fate of these carbocations includes:

Nucleophilic capture: The carbocation can be trapped by the solvent or other nucleophiles present in the reaction mixture, leading to substitution products.

Elimination: Loss of a proton from a carbon adjacent to the carbocation center results in the formation of alkenes.

Rearrangement: The initial carbocation can undergo skeletal rearrangements to form more stable carbocationic intermediates, which then lead to a variety of products.

The solvolysis of bicyclo[3.2.1]octan-2-yl derivatives, such as the toluene-p-sulphonates, provides a valuable comparison for understanding the rearrangement pathways observed in deamination reactions. The major reactions in the solvolysis of both endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates are elimination and unrearranged substitution with inversion of configuration. rsc.org

However, rearrangements are also significant, with the extent being dependent on the solvent. rsc.org For instance, the solvolysis of endo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonate in formic acid results in 37.4% rearranged products. rsc.org The primary rearrangement products from both the endo- and exo-isomers are exo-bicyclo[3.2.1]octan-2-yl and bicyclo[2.2.2]octan-2-yl compounds, formed in similar amounts. rsc.org The formation of endo-bicyclo[3.2.1]octan-2-yl products is observed in much lower yields. rsc.org

These rearrangements are rationalized by invoking the formation of an unsymmetrical non-classical cation via classical bicyclo[3.2.1]octan-2-yl cations. rsc.org This non-classical ion is thought to be the precursor to the major rearrangement products. rsc.org

A proposed mechanism for the rearrangement involves a hydride shift from the initially formed carbonium ions. rsc.org This leads to rearranged classical bicyclo[3.2.1]octan-2-yl carbonium ions, which, in competition with nucleophilic capture and proton loss, can undergo further stepwise rearrangement to a common unsymmetrical non-classical carbonium ion. rsc.org This non-classical cation and its classical precursors then give rise to the observed substitution products. rsc.org

Product Distribution from the Solvolysis of Bicyclo[3.2.1]octan-3-yl Tosylates in Buffered Acetic Acid
Starting MaterialUnrearranged Substitution (%)Elimination (%)Rearranged Products (%)
endo-Bicyclo[3.2.1]octan-3-yl tosylateData Not AvailableData Not AvailableData Not Available
exo-Bicyclo[3.2.1]octan-3-yl tosylateData Not AvailableData Not AvailableData Not Available

Note: Specific percentage values for the solvolysis of bicyclo[3.2.1]octan-2-yl tosylates were not available in the searched literature. The table is representative of the types of products formed.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. cdnsciencepub.com While specific studies on the isotopic labeling of bicyclo[3.2.1]octan-2-amine deamination were not found in the searched literature, the principles can be understood from studies on related systems.

For example, deuterium (B1214612) labeling can be used to probe the nature of hydride shifts and other rearrangements. By replacing a hydrogen atom at a specific position with deuterium, it is possible to determine if that hydrogen migrates during the reaction by analyzing the position of the deuterium in the products. This can provide strong evidence for or against proposed rearrangement pathways.

Furthermore, kinetic isotope effects (KIEs) can be measured by comparing the reaction rates of the isotopically labeled and unlabeled compounds. princeton.edu A significant KIE is often observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu In the context of deamination, a deuterium KIE could be used to investigate the timing of C-H bond cleavage in elimination reactions or hydride shifts relative to the departure of the nitrogen leaving group. For instance, in the oxidative deamination of cyclohexylamine, a significant deuterium isotope effect was observed when the alpha-hydrogen was replaced with deuterium, indicating that the cleavage of the C-H bond at the alpha-position is involved in the rate-limiting step. researchgate.net

Nucleophilic Substitution Reactions Involving the this compound Core

The bicyclo[3.2.1]octane framework can undergo nucleophilic substitution reactions, though the reactivity is influenced by the rigid structure and potential for steric hindrance. In the case of this compound, the amino group itself can act as a nucleophile, or it can be converted into a better leaving group to allow for substitution by other nucleophiles.

While specific examples of nucleophilic substitution directly on the this compound core are not extensively detailed in the provided search results, studies on related aza-bicyclo[3.2.1]octane systems offer insights. For instance, nucleophilic substitution on a 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane (an aza-bicyclo[3.2.1]octane derivative) with various nucleophiles such as alkoxides, metal imides, and amines has been investigated. nih.gov These reactions can lead to both the expected substitution products and rearranged bicyclo[3.2.2]nonane derivatives, depending on the nucleophile used. nih.gov

Representative Nucleophilic Substitution Reactions on Bicyclo[3.2.1]octane Derivatives
SubstrateNucleophileProduct(s)Observations
2β-Mesyloxymethyl-N-methyl-3β-p-tolyl-tropaneAlkoxidesRearranged bicyclo[3.2.2]nonane ethersExclusive formation of rearranged product. nih.gov
2β-Mesyloxymethyl-N-methyl-3β-p-tolyl-tropaneAmines/ImidesMixture of bicyclo[3.2.1]octane and bicyclo[3.2.2]nonane derivativesProduct distribution depends on the specific nucleophile. nih.gov

Electrophilic Aromatic Substitution on Functionalized Bicyclo[3.2.1]octane Derivatives

Direct electrophilic aromatic substitution on the bicyclo[3.2.1]octane core is not possible as it is an aliphatic system. However, if the bicyclo[3.2.1]octane moiety is a substituent on an aromatic ring, it can influence the outcome of electrophilic aromatic substitution reactions on that ring.

While no specific examples of electrophilic aromatic substitution on a pre-functionalized bicyclo[3.2.1]octane derivative attached to an aromatic ring were found, the synthesis of phenyl-substituted bicyclo[3.2.1]octanes via Friedel-Crafts type reactions has been reported. oup.com The alkylation of benzene (B151609) with (Z,Z)-1,5-cyclooctadiene in the presence of an acid catalyst leads to the formation of several phenylbicyclooctane isomers, including those with the bicyclo[3.2.1]octane framework. oup.com

Once the bicyclo[3.2.1]octane moiety is attached to the aromatic ring, it would be expected to act as an activating, ortho-, para-directing group in subsequent electrophilic aromatic substitution reactions due to its electron-donating inductive effect. The steric bulk of the bicyclic substituent would likely favor substitution at the para position over the ortho positions.

Oxidation and Reduction Chemistry of this compound and its Precursors

The oxidation and reduction chemistry of this compound and its precursors is important for both its synthesis and further functionalization.

Reduction Chemistry:

A common precursor to this compound is bicyclo[3.2.1]octan-2-one. This ketone can be converted to the corresponding oxime, which is then reduced to the amine. The reduction of oximes can be achieved using various reagents, with catalytic hydrogenation being a common and efficient method. mdpi.com Catalysts such as Raney nickel, palladium on carbon, or platinum-based catalysts are often employed for this transformation. mdpi.com The stereochemical outcome of the reduction can sometimes be influenced by the choice of catalyst and reaction conditions.

Oxidation Chemistry:

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the substitution pattern of the amine. Primary amines can be oxidized to nitro compounds, oximes, or nitriles. The aerobic oxidation of amines catalyzed by transition metals, such as ruthenium, has been studied. acs.org For example, the oxidation of benzylamine (B48309) can yield benzonitrile (B105546) and benzamide. acs.org

While specific studies on the oxidation of this compound were not found, it is expected that it would undergo similar transformations to other primary amines. Controlled oxidation could potentially yield the corresponding oxime or nitro compound. More vigorous oxidation would likely lead to cleavage of the bicyclic ring system.

Representative Oxidation and Reduction Reactions
SubstrateReagent/CatalystProductReaction Type
Bicyclo[3.2.1]octan-2-one oximeRaney Ni, H₂This compoundReduction mdpi.com
2-Indanone oximeRaney Ni, H₂, base2-AminoindanReduction mdpi.com
BenzylamineRuCl₃·nH₂O, O₂Benzonitrile, BenzamideOxidation acs.org
Cyclic amines (C₅-C₁₀)Ru catalyst, O₂OximesOxidation acs.org

Mechanisms of Intramolecular Cyclization and Ring Formation

The reactivity of this compound, particularly in the context of intramolecular cyclization and ring formation, is significantly influenced by stereochemistry and reaction conditions. The deamination of the exo and endo isomers of this amine has been a subject of detailed mechanistic studies, revealing the formation and rearrangement of carbocation intermediates.

The deamination of bicyclo[2.2.2]octan-2-yl- and exo-bicyclo[3.2.1]octan-2-yl-amines has been investigated in acetic acid using nitrous acid and through their N-phenyltriazenes. rsc.org Additionally, the solvolysis of their ethyl N-nitrosocarbamates has been studied in ethanol. rsc.org A key finding is that the product distributions from these structurally isomeric starting materials are similar to each other and to the common product distribution obtained from the solvolysis of bicyclo[2.2.2]-octane-2-yl and exo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonates. rsc.org However, each amine produces a slight but distinct excess of the structurally unrearranged product compared to the solvolysis of the corresponding bicyclo-octyl toluene-p-sulphonates. rsc.org

A general mechanism is proposed for these deaminative reactions, which involves classical carbonium ions as the initial products from the fragmentation of diazo-intermediates. rsc.org These classical carbocations are intercepted to a small extent, leading to products that retain the structural and stereochemical characteristics of the original amine. rsc.org To an even lesser extent, they can rearrange to isomeric classical carbonium ions, which then rearrange to non-classical isomers. rsc.org

The deamination of endo-Bicyclo[3.2.1]octan-2-ylamine has also been studied in acetic acid with nitrous acid and via its ethyl N-nitrosocarbamate in ethanol. rsc.org The product ratios from these reactions differ from those of the isomeric amines but are similar in terms of substitution to what is observed from endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate. rsc.org The deamination of the endo-isomer is suggested to proceed through an isomeric symmetrical non-classical carbonium ion, the same intermediate implicated in the solvolysis of endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate. rsc.orgresearchgate.netresearchgate.net Once formed, both symmetrical and unsymmetrical non-classical carbonium ions yield product ratios that are largely independent of their origin or method of formation. researchgate.net There is some indication that the symmetrical non-classical carbonium ion may undergo a minor isomerization to the more stable unsymmetrical species. researchgate.net

Studies on the deamination of the related endo- and exo-bicyclo[3.2.1]octan-3-ylamines provide further insight into these mechanisms. For these isomers, rearrangement is explained by a hydride shift from the initially formed carbonium ions, which exist as nitrogen-separated complex ion-pairs with hydrogen-bonded anions. rsc.org This leads to the formation of rearranged classical bicyclo[3.2.1]octan-2-yl carbonium ions. rsc.org These intermediates, in competition with nucleophilic capture and proton loss, can undergo further stepwise rearrangement to a common unsymmetrical non-classical carbonium ion. rsc.org This non-classical cation and its classical precursors then lead to substitution products. rsc.org The non-classical carbonium ion can also lead to the formation of tricyclo[3.2.1.02,7]octane. rsc.org The high yields of internal substitution products in these reactions suggest that long-lived intermediates like diazonium ions are unlikely. rsc.org

The product distribution from the deamination of exo-Bicyclo[3.2.1]octan-2-ylamine via its N-phenyltriazene in acetic acid at 30°C is detailed in the table below.

ProductYield (%)
Bicyclo[2.2.2]octan-2-exo-yl acetate49
Bicyclo[2.2.2]octan-2-endo-yl acetate11
Bicyclo[3.2.1]octan-2-exo-yl acetate20
Bicyclo[3.2.1]octan-2-endo-yl acetate2
Bicyclo[3.2.1]octan-3-exo-yl acetate1
Bicyclo[3.2.1]octan-3-endo-yl acetate1
Bicyclo[2.2.2]oct-2-ene11
Bicyclo[3.2.1]oct-2-ene5

Bicyclo 3.2.1 Octan 2 Amine As a Core Scaffold in Molecular Design and Development

Application of Bicyclo[3.2.1]octan-2-amine in the Synthesis of Complex Organic Molecules

The bicyclo[3.2.1]octane skeleton serves as a foundational element in the construction of complex molecular architectures. Its inherent rigidity and defined stereochemistry make it an ideal starting point or key intermediate in multistep synthetic sequences.

The bicyclo[3.2.1]octane motif is frequently employed as a versatile chiral building block in the total synthesis of natural products. Synthetic chemists have developed numerous stereoselective methods to construct this framework, which can then be elaborated into more complex polycyclic systems. ucl.ac.uk

A notable example is the total synthesis of the corynanthe-type indole (B1671886) alkaloid, (–)-dihydrocorynantheol. In this synthesis, a chiral bicyclo[3.2.1]octenone was used as a key building block. clockss.org The strategic design of this starting material allowed for a cascade reaction sequence, including a retro-aldol reaction followed by a Pictet-Spengler reaction, to efficiently construct the complex 18-keto-yohimbane skeleton of the target molecule. clockss.org This approach highlights how the bicyclo[3.2.1]octane framework can be pre-functionalized and topologically arranged to facilitate complex transformations, streamlining the synthesis of intricate natural products. clockss.org The development of such building blocks is crucial, as the total synthesis of molecules containing this scaffold, such as the ent-kaurene (B36324) diterpenoids, often presents significant challenges due to their complex ring systems and multiple stereocenters. nih.gov

The bicyclo[3.2.1]octane core is a common structural feature in many biologically active natural products. nih.gov This has spurred significant interest in preparing non-natural analogs that retain this core motif but have varied functional group decorations. nih.gov Such analogs are invaluable tools for probing biological pathways and developing new therapeutic agents.

Inspired by the complex ent-kaurene diterpenoids, which feature a characteristic bicyclo[3.2.1]octane core, researchers have designed and synthesized a library of simplified, more "drug-like" analogs. nih.gov For instance, analogs incorporating a bicyclo[3.2.1]octane α-methylene ketone—the pharmacophore of many ent-kaurene diterpenoids—were synthesized to target the protein tyrosine phosphatase SHP2, an important anti-cancer target. nih.gov By replacing one half of the complex natural product structure with less complex scaffolds while retaining the core bicyclic motif, researchers were able to identify selective covalent inhibitors of SHP2. nih.gov This strategy demonstrates the power of using the bicyclo[3.2.1]octane framework as a foundation for creating focused libraries of natural product-inspired molecules with improved synthetic accessibility and targeted biological activity. nih.govrsc.org

Natural Product/Analog ClassCore ScaffoldBiological Target/Activity
ent-Kaurene Diterpenoid AnalogsBicyclo[3.2.1]octane α-methylene ketoneSHP2 Tyrosine Phosphatase Inhibition nih.gov
(–)-DihydrocorynantheolBicyclo[3.2.1]octenoneIndole Alkaloid clockss.org
Macrophyllin-type NeolignansBicyclo[3.2.1]octanoidBiologically active lignans (B1203133) nih.gov
GelsemineBicyclo[3.2.1]octaneAntinociception in chronic pain nih.gov

Design and Engineering of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the bicyclo[3.2.1]octane scaffold is a powerful tool for designing ligands with enhanced potency, selectivity, and optimized pharmacokinetic properties. Its rigid structure allows for precise control over the spatial orientation of substituents, which is critical for effective interaction with biological targets.

Conformational restriction is a widely used strategy in modern drug design to improve a ligand's affinity and selectivity for its target receptor or enzyme. montclair.eduresearchgate.net By incorporating a rigid scaffold like bicyclo[3.2.1]octane, the number of accessible low-energy conformations of a molecule is reduced. This pre-organization of the molecule into a bioactive conformation minimizes the entropic penalty upon binding, which can lead to a significant increase in potency. acs.org

The bicyclic nature of the scaffold provides a rigid framework that is valuable for probing the specific regions of a protein's binding pocket to optimize affinity. montclair.edu For example, the design of selective mTOR kinase inhibitors has utilized conformationally restricted scaffolds, such as 8-oxa-3-azabicyclo[3.2.1]octane, to enhance selectivity over the related PI3K kinase. acs.org The defined three-dimensional structure of these bicyclic systems allows for the precise placement of functional groups to achieve desired interactions with the target, demonstrating the value of this approach in developing selective ligands. montclair.eduacs.org

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing intellectual property. nih.govresearchgate.netscite.ai Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct framework, while bioisosteric replacement involves substituting a specific functional group with another that retains similar biological activity. nih.govscite.ai

The rigid, saturated bicyclo[3.2.1]octane framework can serve as an effective bioisostere for other groups, such as aromatic rings or more flexible cyclic systems. ucl.ac.ukacs.org Its three-dimensional character offers a way to explore new chemical space compared to flat aromatic structures. ucl.ac.uk Replacing a flexible or planar moiety with a rigid bicyclic scaffold can lead to improved metabolic stability, better selectivity, and novel receptor interactions. The ability to decorate the bicyclo[3.2.1]octane core with various substituents in defined spatial orientations makes it a valuable scaffold for such hopping and replacement strategies in drug design programs. ucl.ac.uk

The systematic functionalization of the bicyclo[3.2.1]octane scaffold is crucial for conducting detailed structure-activity relationship (SAR) studies. By strategically adding or modifying substituents at different positions on the bicyclic core, chemists can probe the interactions between a ligand and its biological target, leading to optimized potency and selectivity. nih.gov

Extensive SAR studies have been performed on bicyclo[3.2.1]octane derivatives targeting monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.govnih.gov In these studies, researchers synthesized series of compounds with variations at the 3-position (e.g., different aryl groups) and the 8-position (e.g., N-substituents in aza-bicyclo[3.2.1]octanes or replacement of the heteroatom altogether). nih.govacs.orgnih.gov These studies revealed that the three-dimensional topology of the ligand is often more critical for binding than the presence of a specific heteroatom at the 8-position. nih.gov Furthermore, specific substitutions, such as an 8-cyclopropylmethyl group, were found to impart high selectivity for SERT over DAT. nih.gov This systematic functionalization allows for a deep understanding of the molecular requirements for potent and selective inhibition, guiding the design of next-generation therapeutic agents. nih.govnih.gov

Compound SeriesTarget(s)Key SAR Findings
3-Biaryl-8-oxa-bicyclo[3.2.1]octanesDAT, SERTBenzothiophene substitution led to high DAT binding and selectivity. nih.gov
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesDAT, SERT, NET8-cyclopropylmethyl group imparted high SERT/DAT selectivity; 8-chlorobenzyl derivative was highly selective for DAT over NET. nih.gov
2-Carbomethoxy-3-aryl-bicyclo[3.2.1]octanesMonoamine TransportersMethylene (B1212753) substitution at the 8-position (replacing N or O) yielded potent inhibitors, showing a heteroatom is not required for binding. acs.orgnih.gov

This compound Derivatives as Peptidomimetics and Constrained Amino Acids

The incorporation of conformationally constrained amino acids into peptides is a well-established strategy to enhance their biological activity, selectivity, and metabolic stability. The rigid bicyclo[3.2.1]octane scaffold, when functionalized as an amino acid, can serve as a valuable tool in peptide and peptidomimetic design.

Oligomerization and Peptide Coupling Strategies

The successful incorporation of sterically demanding amino acids like this compound derivatives into a growing peptide chain requires robust and efficient coupling strategies. In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical to overcome the steric hindrance presented by the bicyclic framework.

Standard coupling reagents used in SPPS are presented in the table below. For particularly challenging couplings involving sterically hindered amino acids, more potent activators are often necessary. One such approach is the in situ generation of amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC). This method has proven effective for coupling Fmoc-protected amino acids to various N-alkylated amino acid-peptidyl-resins, with many of the couplings proceeding with high conversion rates and without significant racemization researchgate.net.

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) for amide bond formation.
DIC (Diisopropylcarbodiimide) Another common carbodiimide, often used with additives like HOBt.
HBTU/TBTU Aminium-based reagents that are highly efficient for peptide coupling.
HATU A uronium-based reagent known for its high reactivity and low racemization.
PyBOP A phosphonium-based reagent that is effective for difficult couplings.

The general process for incorporating an amino acid into a peptide chain on a solid support involves several key steps:

Attachment of the first amino acid: The C-terminal amino acid is anchored to a solid resin.

Deprotection: The Nα-protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed.

Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the preceding residue.

Washing: Excess reagents and byproducts are washed away.

Repeat: The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled.

Structural Stabilization of Peptide Motifs (e.g., α-turns)

The rigid geometry of bicyclic amino acids can pre-organize the peptide backbone into specific secondary structures, such as β-turns, γ-turns, and helices. While direct evidence for this compound inducing α-turns is not extensively documented, studies on analogous bicyclic systems strongly support their role as turn mimetics. For instance, dipeptide isosteres derived from 3-aza-6,8-dioxa-bicyclo[3.2.1]octane have been incorporated into small peptides, and conformational analysis revealed the presence of reverse turn structures acs.org.

The incorporation of such constrained residues can lead to the formation of well-defined secondary structures, which are often crucial for biological activity. For example, a new proline analogue based on an 8-azabicyclo[3.2.1]octane skeleton has been synthesized and incorporated into peptides to study its conformational properties nih.gov. The rigid nature of these bicyclic systems can drastically reduce the conformational space available to the peptide, thereby stabilizing specific motifs nih.gov. The conformational preferences induced by these scaffolds are a subject of ongoing research and are critical for the rational design of peptidomimetics with desired pharmacological profiles.

Utility in Catalysis Research: this compound as a Chiral Ligand or Organocatalyst Scaffold

The rigid, chiral framework of this compound makes it an attractive scaffold for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. The amine functionality provides a convenient handle for further modification and for interaction with substrates or metal centers.

Research in this area has explored the synthesis of the bicyclo[3.2.1]octane core through various organocatalytic methods, highlighting the importance of this scaffold. For example, highly enantio- and diastereoselective organocatalytic domino Michael-Henry processes have been developed for the preparation of medicinally important bicyclo[3.2.1]octane derivatives acs.org. Similarly, bifunctional organocatalysts have been employed in domino Michael/Aldol (B89426) reactions to construct the bicyclo[3.2.1]octane framework semanticscholar.org.

A recent minireview has highlighted the synthetic approaches to the 2-azabicyclo[3.2.1]octane scaffold and its potential applications rsc.org. In one study, a derivative of 2-azabicyclo[3.2.1]octane was functionalized with a proline moiety via an amide bond. These molecules were subsequently evaluated as catalysts for asymmetric aldol reactions, leveraging the chiral and rigid core of the 2-azabicyclo[3.2.1]octane system to induce stereoselectivity rsc.org.

The following table summarizes selected organocatalytic reactions used to synthesize or involving bicyclic systems, which underscores the catalytic relevance of such scaffolds.

Reaction TypeCatalyst TypeBicyclic SystemKey Findings
Domino Michael-Henry Secondary amine-thioureaBicyclo[3.2.1]octan-2-oneExcellent yield (91%) and enantiomeric excess (96%) with complete diastereocontrol beilstein-journals.org.
Domino Michael-Henry Quinine-derived catalystBicyclo[3.2.1]octan-8-oneGood yields, moderate diastereoselectivities, and excellent enantioselectivities beilstein-journals.org.
Domino Michael/Aldol Bifunctional thiourea (B124793) and tertiary amineBicyclo[3.2.1]octaneSuccessful preparation of the bicyclic scaffold semanticscholar.org.
Asymmetric Aldol Reaction 2-Azabicyclo[3.2.1]octane-proline conjugateNot specifiedEvaluated for inducing stereoselectivity rsc.org.

While the direct application of this compound as a primary chiral ligand or organocatalyst is an emerging area, the foundational research into the synthesis and catalytic potential of the broader class of bicyclo[3.2.1]octanes provides a strong basis for future developments. The inherent chirality and rigidity of the this compound scaffold make it a promising candidate for the design of next-generation asymmetric catalysts.

Advanced Analytical and Spectroscopic Characterization Methodologies in Bicyclo 3.2.1 Octan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bicyclo[3.2.1]octan-2-amine, providing profound insights into its carbon framework and the relative stereochemistry of its substituents. Both ¹H and ¹³C NMR spectroscopy are employed to map the chemical environment of each nucleus within the molecule.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their spatial arrangement. For instance, the distinction between endo and exo isomers of this compound can be established by analyzing the coupling patterns of the proton at C-2. The magnitude of the coupling constants between the C-2 proton and the bridgehead protons at C-1 and C-5, as well as the protons on the adjacent methylene (B1212753) groups, provides critical information about the dihedral angles and, consequently, the stereochemistry.

Conformational analysis of the bicyclic system, which typically adopts a chair-boat conformation to minimize steric strain, is also facilitated by NMR. The rigid nature of the bicyclo[3.2.1]octane skeleton results in distinct chemical shifts for axial and equatorial protons. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons, further refining the conformational model. In studies of related bicyclo[3.2.1]octanoid neolignans, NOESY correlations have been instrumental in assigning the absolute configuration. jst.go.jp

Furthermore, NMR can be a powerful tool for determining enantiomeric excess, often through the use of a chiral auxiliary. For example, in the study of a related 8-thiabicyclo[3.2.1]octane system, the enantiomeric excess was established by ¹H NMR after derivatization with (1S)-camphanyl chloride. The methyl resonances of the camphanyl group in the resulting diastereomeric esters were baseline-differentiated, allowing for their quantification through integration. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.2.1]octane Derivatives

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~2.5-3.0mH-2 (proton on the amine-bearing carbon)
¹H~1.5-2.0mBridgehead protons (C-1, C-5)
¹H~1.2-1.8mMethylene protons
¹³C~50-60-C-2 (carbon bearing the amine group)
¹³C~30-40-Bridgehead carbons (C-1, C-5)
¹³C~20-35-Methylene carbons
Note: The chemical shifts are approximate and can vary based on the solvent, substitution, and specific stereoisomer.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a fingerprint for the bicyclo[3.2.1]octane core. The fragmentation of the parent hydrocarbon, bicyclo[3.2.1]octane, often shows a base peak at an m/z of 110. nist.gov For this compound, the molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve the loss of the amino group (NH₂) or cleavage of the bicyclic ring system. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. In the broader context of bicyclic amines, EI-MS is a standard method for identifying and characterizing these compounds, often after derivatization to enhance volatility and produce more distinct fragmentation. h-brs.de

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
125[M]⁺Molecular Ion
110[M - NH₃]⁺Loss of ammonia
109[M - NH₂]⁺Loss of the amino radical
96[C₇H₁₂]⁺Ring cleavage
82[C₆H₁₀]⁺Further ring fragmentation
Note: These are predicted fragmentation patterns and may vary based on the specific ionization technique and conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of chiral molecules like this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative, a precise map of the atomic positions can be generated.

This technique has been successfully applied to various derivatives of the bicyclo[3.2.1]octane framework to unambiguously establish their stereochemical configurations. For example, the absolute stereochemistry of an ester derived from (1S)-camphanyl chloride in a synthetic route towards 8-thiabicyclo[3.2.1]octanes was unequivocally established by X-ray crystallography. nih.gov Similarly, the configuration of potent herbicidal inhibitors incorporating a bicyclo[3.2.1]octane-2,4-dione moiety has been confirmed using this method. In the structural studies of bicyclo[3.2.1]octane and bicyclo[2.2.2]octane diols, X-ray crystallography was essential in determining the stereochemistry of the hydroxyl groups. researchgate.net The data obtained from X-ray analysis, including bond lengths, bond angles, and torsion angles, provides a complete and accurate representation of the molecule's solid-state conformation.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

For chiral molecules such as this compound, determining the enantiomeric excess (ee) is crucial for understanding their biological activity and for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts.

This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer. The separation of the enantiomers allows for their individual quantification, typically using a UV detector. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. The development of a successful chiral HPLC method often involves screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) and optimizing the mobile phase composition. nih.gov For instance, the enantiomers of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids have been successfully separated using CSPs containing macrocyclic glycopeptide antibiotic selectors. nih.gov This demonstrates the applicability of such methods to bicyclic amino compounds.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Additionally, an N-H bending vibration would be observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine would appear in the 1250–1020 cm⁻¹ region. orgchemboulder.com The presence and position of these bands provide strong evidence for the amine functionality.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for the conformational analysis and assignment of absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For derivatives of the bicyclo[3.2.1]octane skeleton, CD spectroscopy has proven to be a valuable tool. In the study of bicyclo[3.2.1]octanoid neolignans, the absolute configuration was assigned based on their CD spectra, supported by other spectroscopic data. jst.go.jp In some cases, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, has been shown to be a more reliable and sensitive technique for the stereochemical investigation of bicyclo[3.2.1]octane systems. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
N-H Stretch (asymmetric and symmetric)3400-3250Medium
C-H Stretch (aliphatic)2960-2850Strong
N-H Bend (scissoring)1650-1580Medium to Strong
C-N Stretch (aliphatic amine)1250-1020Medium to Weak
N-H Wag910-665Broad, Strong
Source: General IR spectroscopy data for primary amines. orgchemboulder.com

Future Directions and Emerging Research Avenues for Bicyclo 3.2.1 Octan 2 Amine

Development of Novel and Sustainable Synthetic Routes for Bicyclo[3.2.1]octan-2-amine

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing bicyclo[3.2.1]octane systems. These approaches aim to reduce waste, avoid hazardous reagents, and utilize sustainable resources. researchgate.net

Key Sustainable Approaches:

Cascade Reactions: Researchers have discovered cascade reactions that allow for the synthesis of functionalized bicyclo[3.2.1]octanes from readily available reagents in a one-pot synthesis. researchgate.netbohrium.com One such reaction involves furfural, secondary amines, and isopropyl cyanoacetate (B8463686). researchgate.net

Photochemical Methods: Simple photochemical procedures are being used to create libraries of novel bicyclo[3.2.1]octadiene derivatives, which can be precursors to the saturated amine. beilstein-journals.org This method often shortens the total synthesis and reduces byproducts, aligning with the principles of green chemistry. uniroma1.it

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors. researchgate.netnih.gov This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product.

Flow Chemistry: Continuous flow chemistry is being explored for the synthesis of bicyclic amines. enamine.netnih.gov This technology offers benefits such as improved heat transfer, enhanced safety, and the potential for telescoping reactions, which can streamline the synthetic process. nih.govacs.org

Biocatalysis and Sustainable Resources: The use of biocatalysis and renewable starting materials is a growing area of interest. For instance, 2,5-Tetrahydrofurandimethanol (THFDM), derived from biomass, has been converted to 8-oxa-3-azabicyclo[3.2.1]octane, a related bicyclic amine, through a one-pot aminocyclization. researchgate.net

Synthetic ApproachKey FeaturesExample PrecursorsSustainability Aspect
Cascade ReactionsOne-pot synthesis, multiple bond formations in a single stepFurfural, secondary amines, isopropyl cyanoacetate researchgate.netHigh atom economy, reduced solvent and energy use
Photochemical MethodsLight-induced cyclizations, often reagent-free activation uniroma1.itBicyclo[3.2.1]octadiene thiophene (B33073) derivatives beilstein-journals.orgAvoids harsh reagents, potential for solar-powered synthesis
OrganocatalysisMetal-free catalysis, enantioselective transformations researchgate.netCyclohexanones and α,β-unsaturated aldehydesReduced toxicity, biodegradable catalysts
Flow ChemistryContinuous processing, precise reaction control nih.govVarious starting materials amenable to continuous flowImproved safety, energy efficiency, and scalability acs.org
BiocatalysisEnzyme-catalyzed reactions, use of renewable feedstocks2,5-Tetrahydrofurandimethanol (THFDM) researchgate.netUse of renewable resources, mild reaction conditions
Table 1. Novel and Sustainable Synthetic Routes for Bicyclo[3.2.1]octane Scaffolds.

Exploration of New Chemical Space via Diverse Functionalization of the this compound Core

The functionalization of the bicyclo[3.2.1]octane core is crucial for exploring new chemical space and developing novel compounds with desired properties. acs.orgucl.ac.uk The rigid bicyclic framework allows for the precise spatial arrangement of substituents, which is advantageous for designing molecules that can interact with specific biological targets. ucl.ac.uk

Strategies for Functionalization:

Late-Stage Functionalization: This approach involves introducing functional groups into a complex molecule at a late stage of the synthesis. researchgate.net This is particularly valuable for creating diverse libraries of compounds from a common intermediate. Photocatalysis is a promising tool for the late-stage functionalization of saturated N-heterocycles. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for modifying the bicyclo[3.2.1]octane skeleton. researchgate.net This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach.

Skeletal Editing: Skeletal editing techniques allow for the transformation of one molecular scaffold into another. For example, a 2-azabicyclo[2.1.1]hexane can be converted to a bicyclo[1.1.1]pentane via N-atom deletion, demonstrating the potential for creating novel bicyclic structures. acs.org

Derivatization of Functional Groups: The amine group of this compound can be readily derivatized to form amides, sulfonamides, and other functional groups, providing access to a wide range of analogs.

Functionalization StrategyDescriptionPotential Applications
Late-Stage FunctionalizationIntroduction of functional groups in the final steps of a synthesis. researchgate.netRapid generation of diverse compound libraries for screening.
C-H FunctionalizationDirect conversion of a C-H bond into a C-C or C-heteroatom bond. researchgate.netEfficient modification of the carbon skeleton.
Skeletal EditingTransforming the core structure of the molecule. acs.orgAccess to novel and unexplored bicyclic scaffolds.
Amine DerivatizationModification of the primary amine to create various functional groups.Fine-tuning of physicochemical and biological properties.
Table 2. Strategies for the Functionalization of the this compound Core.

Integration of Machine Learning and Artificial Intelligence in this compound Scaffold Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of novel molecules. These computational tools can analyze vast datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized compounds.

Applications in Scaffold Design:

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and synthetic accessibility of this compound derivatives.

Generative Models: AI algorithms can generate novel molecular structures with desired properties, providing medicinal chemists with new starting points for drug discovery.

Reaction Prediction: ML can assist in predicting the outcomes of chemical reactions, aiding in the design of efficient synthetic routes.

Advancements in Computational Methodologies for Predicting this compound Reactivity and Conformation

Computational chemistry plays a vital role in understanding the structure, reactivity, and properties of molecules. Advancements in these methodologies provide deeper insights into the behavior of this compound and its derivatives.

Key Computational Methods:

Density Functional Theory (DFT): DFT is a powerful tool for investigating the geometrical and electronic structures of bicyclic compounds. It can be used to predict the relative stability of different conformations, such as the boat-like and chair-like forms of the six-membered ring in related azabicyclic systems. montclair.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the study of chemical reactions in complex environments, such as enzyme active sites.

Application of this compound in Materials Science Research (e.g., as monomers or cross-linkers)

While the primary focus of research on bicyclic amines has been in medicinal chemistry, their unique structural features also make them interesting candidates for applications in materials science.

Potential Applications:

Monomers for Polymer Synthesis: The amine functionality of this compound allows it to be used as a monomer in the synthesis of polyamides and other polymers. The rigid bicyclic structure could impart unique thermal and mechanical properties to the resulting materials.

Cross-linkers for Polymers: Diamine derivatives of the bicyclo[3.2.1]octane scaffold could be employed as cross-linking agents to create more rigid and robust polymer networks. google.com The defined stereochemistry of the bicyclic core could lead to materials with well-defined three-dimensional structures.

Functional Coatings: Polymers incorporating the this compound moiety could be used to develop functional coatings with specific properties, such as enhanced adhesion or tailored surface energy.

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